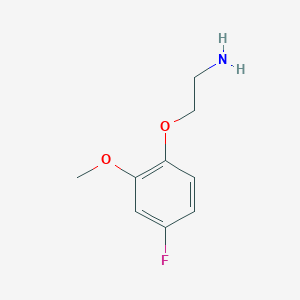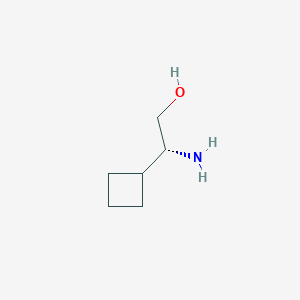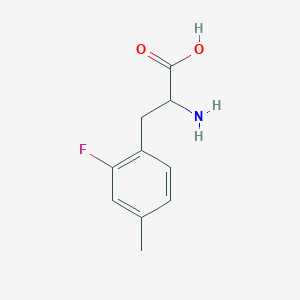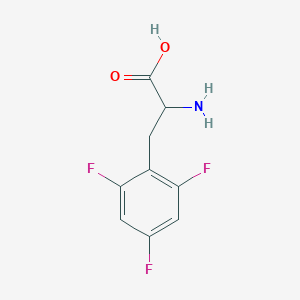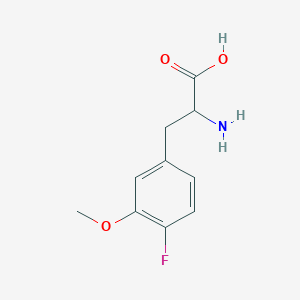
2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid
説明
“2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid” is a compound with the molecular weight of 219.16 . It is also known as “(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid” and "3,4,5-trifluorophenylalanine" . The compound is typically stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1" . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the chiral center at the 2-position of the propanoic acid moiety.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Biochemistry
In biochemistry, 2,3,5-Trifluoro-DL-phenylalanine could potentially be used in protein synthesis and enzymology studies . Fluorinated amino acids like this one can be incorporated into proteins to study their structure and function.
Neuroscience
In neuroscience, fluorinated compounds can be used in the development of PET (Positron Emission Tomography) tracers . These tracers are used to image and study the brain and other organs in vivo.
Molecular Biology
In molecular biology, fluorinated compounds can be used as probes to study biological systems . They can help researchers understand the interactions between molecules and the roles they play in biological processes.
Chemical Synthesis
2,3,5-Trifluoro-DL-phenylalanine can be used as a building block in the synthesis of more complex chemical compounds . Its unique structure can lend desirable properties to the final product.
Environmental Science
In environmental science, fluorinated compounds can be studied for their environmental impact, as they are often persistent in the environment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/mist/vapors, washing hands and other exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, such as large neutral amino acid transporters .
Mode of Action
The exact mode of action of 2,3,5-Trifluoro-DL-Phenylalanine is not well-documented. Given its structural similarity to phenylalanine, it might interact with its targets in a similar manner. Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .
特性
IUPAC Name |
2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKHKSBWXNFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
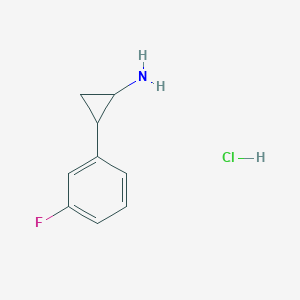
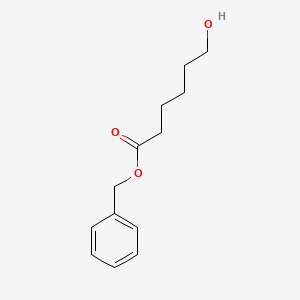
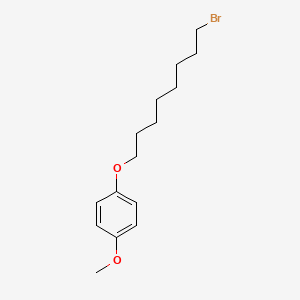
![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)

